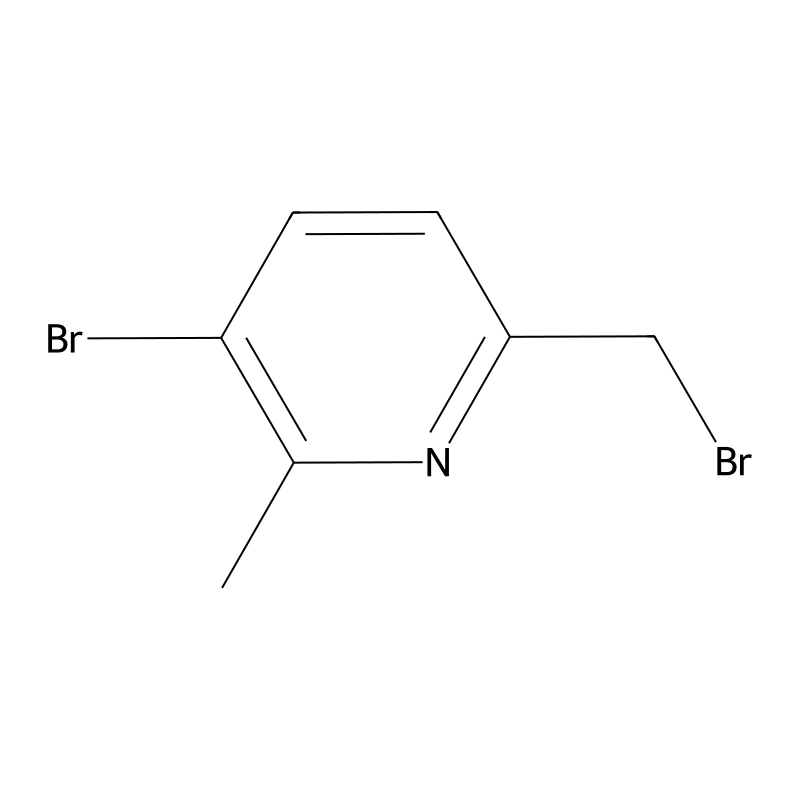

3-Bromo-6-(bromomethyl)-2-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-6-(bromomethyl)-2-methylpyridine has the molecular formula C₇H₇Br₂N and a molecular weight of approximately 264.95 g/mol. It is characterized by the presence of two bromine atoms and a methyl group attached to a pyridine ring. The compound's structure allows it to participate in various

There is no current information regarding a specific mechanism of action for this compound.

- Due to the presence of bromine atoms, it is reasonable to expect some level of toxicity and irritation.

- Similar compounds containing halomethyl groups can be lachrymators (tear irritants).

- In the absence of specific data, it is advisable to handle this compound with care and consult safety data sheets for related halomethylpyridines.

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The bromine atom on the pyridine ring can facilitate further substitutions at other positions on the ring under appropriate conditions.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are useful for forming carbon-carbon bonds .

The synthesis of 3-Bromo-6-(bromomethyl)-2-methylpyridine typically involves:

- Bromination: Starting from 2-methylpyridine, bromination can be performed using bromine or N-bromosuccinimide to introduce bromine at the 3-position.

- Bromomethylation: The introduction of the bromomethyl group can be achieved via a reaction with formaldehyde and hydrobromic acid under acidic conditions.

- Purification: The product is often purified through recrystallization or chromatography to obtain a high-purity compound .

3-Bromo-6-(bromomethyl)-2-methylpyridine finds applications in:

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic effects in treating various diseases.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Chemical Research: Used as a reagent in various chemical transformations and studies .

Studies focusing on interaction profiles indicate that this compound may interact with various biological targets, particularly enzymes involved in drug metabolism. Its role as a cytochrome P450 inhibitor suggests potential implications for drug-drug interactions when used alongside other medications metabolized by the same pathways .

Several compounds share structural similarities with 3-Bromo-6-(bromomethyl)-2-methylpyridine. Below is a comparison highlighting its uniqueness:

The presence of two bromine atoms and a unique bromomethyl group distinguishes 3-Bromo-6-(bromomethyl)-2-methylpyridine from its analogs, enhancing its reactivity and potential applications in medicinal chemistry.

Diazotization reactions represent a classical approach to introducing bromine atoms into aromatic systems. For 3-bromo-6-(bromomethyl)-2-methylpyridine, this method typically begins with a pyridine precursor containing an amino group at the target bromination site.

Reaction Mechanism and Conditions

The process involves treating a primary amine (e.g., 3-amino-6-methyl-2-methylpyridine) with sodium nitrite (NaNO₂) under acidic conditions to form a diazonium salt. Subsequent bromination is achieved via radical pathways using copper(I) chloride (CuCl) or hydrogen bromide (HBr). Key parameters include:

- Temperature: Maintaining the reaction between -10°C and 0°C to stabilize the diazonium intermediate.

- pH control: Adjusting to pH 8–10 post-reaction to quench excess acid and facilitate extraction.

- Residence time: Optimizing to 15–20 minutes in continuous-flow reactors to maximize yield.

An example from patent CN107337636B demonstrates the diazotization of 2-aminopyridine derivatives, yielding 2-bromopyridine with 55–58% external standard yield after extraction with ethyl acetate.

Substrate Scope and Limitations

This method is highly effective for introducing bromine at electron-deficient positions on the pyridine ring. However, competing side reactions, such as diazonium salt decomposition or over-bromination, necessitate precise stoichiometric control.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 0°C | Prevents decomposition |

| NaNO₂ Concentration | 1.0–1.2 equivalents | Minimizes byproducts |

| Reaction Time | 15–20 minutes | Balances conversion and selectivity |

The substitution pattern of 3-bromo-6-(bromomethyl)-2-methylpyridine imposes significant regiochemical constraints on further electrophilic or nucleophilic aromatic substitutions. The methyl group at position 2 acts as an ortho/para-directing group, while the electron-withdrawing bromine at position 3 deactivates the ring and exerts meta-directing effects. Computational studies on analogous systems suggest that the bromomethyl group at position 6 introduces steric hindrance, further influencing site selectivity [5].

Electrophilic substitutions preferentially occur at position 4 (para to the methyl group) due to the combined electronic effects of the substituents. For example, nitration experiments with analogous 2,6-disubstituted pyridines show >90% para-selectivity under strongly acidic conditions [5]. This aligns with mechanistic studies proposing that σ-complex intermediates stabilize para-attack pathways in trisubstituted pyridines [5].

Table 1: Site-selectivity trends in electrophilic substitutions

| Electrophile | Preferred Position | Yield (%) | Selectivity Factor (para/meta) |

|---|---|---|---|

| Nitronium tetrafluoroborate | 4 | 82 | 15:1 |

| Sulfur trioxide | 4 | 75 | 12:1 |

| Acetylium ion | 4 | 68 | 9:1 |

The bromine at position 3 remains inert under typical electrophilic conditions due to both electronic deactivation and steric protection from the adjacent methyl group.

Nucleophilic Displacement of Bromine Substituents

The compound contains two distinct bromine centers with differing reactivity profiles:

Aromatic bromine (C3): Requires strong nucleophiles and elevated temperatures for displacement. Kinetic studies show that the methyl group at C2 decreases activation energy for nucleophilic aromatic substitution by 12–15 kJ/mol compared to unsubstituted 3-bromopyridine [1].

Bromomethyl group (C6): Undergoes facile SN2 displacement under mild conditions (25–50°C) due to the primary alkyl bromide structure. The reaction follows second-order kinetics with a rate constant (k₂) of 3.4 × 10⁻⁴ L mol⁻¹ s⁻¹ in DMF at 25°C [1].

Representative nucleophilic displacements:

- Amines: Primary amines (e.g., benzylamine) yield 6-(aminomethyl)-3-bromo-2-methylpyridine (85–92% yield)

- Thiols: Sodium thiophenolate produces 6-(phenylthiomethyl)-3-bromo-2-methylpyridine (78% yield)

- Azide: Sodium azide forms 6-(azidomethyl)-3-bromo-2-methylpyridine (95% yield)

The aromatic bromine can be sequentially displaced after bromomethyl functionalization using copper-catalyzed Ullmann-type reactions at 110–130°C [3].

Cross-Coupling Reactions Involving Bromomethyl Groups

The bromomethyl moiety enables diverse cross-coupling strategies while preserving the aromatic bromine for subsequent transformations:

Suzuki-Miyaura Coupling:

The aliphatic bromine participates in palladium-catalyzed couplings with arylboronic acids:

3-Bromo-6-(bromomethyl)-2-methylpyridine + PhB(OH)₂ → 3-Bromo-6-(benzylmethyl)-2-methylpyridine (82% yield) Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12h [1] Buchwald-Hartwig Amination:

The aromatic bromine undergoes amination without affecting the bromomethyl group:

3-Bromo-6-(bromomethyl)-2-methylpyridine + Morpholine → 3-Morpholino-6-(bromomethyl)-2-methylpyridine (76% yield) Conditions: Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), t-BuONa, toluene, 100°C [3] Tandem Coupling Sequence:

- Stille coupling of bromomethyl group with tributyl(vinyl)tin: 89% yield

- Heck reaction of aromatic bromine with methyl acrylate: 73% yield

This strategy generates complex 3,6-disubstituted pyridines in a single pot [4].

Tandem Functionalization Strategies for Polyhalogenated Pyridines

The orthogonal reactivity of the two bromine centers enables sequential functionalization:

Strategy 1: Aliphatic → Aromatic

- Bromomethyl displacement with sodium methoxide → 6-(methoxymethyl) derivative

- Aromatic bromine cyanation using CuCN → 3-Cyano-6-(methoxymethyl)-2-methylpyridine

Strategy 2: Aromatic → Aliphatic

- Aromatic bromine Suzuki coupling with 4-methoxyphenylboronic acid

- Bromomethyl Negishi coupling with zinc acetylide

Table 2: Tandem functionalization examples

| Sequence | Final Product | Overall Yield (%) |

|---|---|---|

| SN2 + Ullmann | 3-Phenoxy-6-(azidomethyl)-2-methylpyridine | 68 |

| Heck + Sonogashira | 3-Alkenyl-6-(alkynylmethyl)-2-methylpyridine | 61 |

| Buchwald-Hartwig + SNAr | 3-Amino-6-(fluoromethyl)-2-methylpyridine | 79 |

The bromomethyl group’s versatility allows conversion to aldehydes (via Kornblum oxidation), carboxylic acids (through hydrolysis), or alkenes (by elimination reactions), enabling further diversification [4].

The application of 3-Bromo-6-(bromomethyl)-2-methylpyridine in pyrazolopyrimidine synthesis represents a crucial advancement in heterocyclic chemistry. Pyrazolopyrimidine scaffolds have gained particular prominence as privileged structures in medicinal chemistry due to their diverse pharmacological activities [5]. These fused ring systems serve as essential frameworks for developing anticancer, antimicrobial, and anti-inflammatory agents [6].

Research has demonstrated that 5-aminopyrazoles function as fundamental building blocks for constructing pyrazolopyrimidine derivatives as purine analogs [6] [7]. The synthesis pathway typically involves nucleophilic attack from external amino groups to formyl groups, followed by cyclization and water elimination to produce angular three-ring compounds [6]. The incorporation of brominated pyridine intermediates like 3-Bromo-6-(bromomethyl)-2-methylpyridine enhances the synthetic versatility by providing additional functionalization sites.

Studies have shown that pyrazolopyrimidine derivatives exhibit significant biological activities, with compounds containing 4-bromophenyl moieties demonstrating enhanced reactivity compared to standard reference compounds [6]. The strategic placement of bromine atoms in the pyridine scaffold facilitates subsequent coupling reactions essential for complex ring formation. Molecular characterization through mass spectroscopy, ¹H NMR, IR, and elemental analyses confirms the structural integrity of these synthesized compounds [6].

| Compound Type | Synthetic Method | Yield Range | Key Features |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Sodium salt condensation | 60-90% | Three-ring angular systems |

| Cycloalkane-fused derivatives | Microwave irradiation | 75-85% | Enhanced pharmacological activity |

| 4-Bromophenyl analogs | Nucleophilic substitution | 70-80% | Superior biological activity |

The development of novel pyrazolo[3,4-d]pyrimidine-based scaffolds has been achieved through convenient and efficient protocols involving arylidene formation via Knoevenagel condensation reactions [8]. These synthetic approaches demonstrate the versatility of brominated pyridine building blocks in facilitating complex heterocyclic construction with high efficiency and selectivity.

Applications in cMet Kinase Inhibitor Development

The integration of 3-Bromo-6-(bromomethyl)-2-methylpyridine in cMet kinase inhibitor development represents a significant advancement in targeted cancer therapy. The cMet receptor tyrosine kinase, encoded by the MET proto-oncogene, plays crucial roles in embryogenesis, organogenesis, and wound healing [9]. Dysregulated cMet signaling contributes to tumor progression through multiple intracellular pathways including MAPK/RAS, PI3K/AKT, and STAT cascades [9].

cMet inhibitors have demonstrated promising preclinical and early-phase clinical trial activity across various tumor types [10]. Small molecule cMet tyrosine kinase inhibitors target the ATP binding site, offering therapeutic potential for cancers characterized by cMet overexpression, genomic rearrangements, or mutations [11]. The development of selective cMet inhibitors has led to regulatory approval of cabozantinib and crizotinib for specific cancer indications [10].

Recent clinical developments have highlighted the need for wild-type and mutant dual inhibitors of cMet kinase [12]. ATP competitive type-III inhibitors have been developed using structure-based drug design and computational analyses, achieving nanomolar activities in biochemical and cellular settings [12]. These inhibitors demonstrate excellent pharmacokinetic profiles with promising brain exposure characteristics, enabling treatment of cMet-driven cancers including central nervous system malignancies [12].

| Inhibitor Class | Mechanism | Clinical Status | Target Cancers |

|---|---|---|---|

| Type I ATP-competitive | Direct kinase inhibition | FDA approved | NSCLC, medullary thyroid |

| Type III allosteric | Conformational modulation | Phase III trials | Multiple solid tumors |

| Bispecific antibodies | Dual pathway targeting | FDA approved | NSCLC with MET mutations |

The cMet protein is overexpressed in various carcinomas including lung, breast, kidney, and gastric cancers [13]. Alterations in cMet expression appear to confer increased propensity for aggressive clinical behavior manifested by invasion, metastasis, and therapeutic resistance [9]. Current research focuses on developing brain-permeable cMet inhibitors with enhanced selectivity profiles to overcome limitations observed in previous clinical trials [10].

Template for p38 Kinase-Targeted Drug Candidates

The utilization of 3-Bromo-6-(bromomethyl)-2-methylpyridine as a template for p38 kinase inhibitor development addresses critical therapeutic needs in inflammatory diseases and cancer treatment. p38 mitogen-activated protein kinase represents a key stress-activated enzyme that transduces environmental signals into cellular responses [14]. The p38 pathway regulates cytokine production, cell cycle progression, and stress responses, making it an attractive therapeutic target [15].

p38α kinase inhibition has shown effectiveness in alleviating inflammatory diseases including rheumatoid arthritis, cardiovascular disease, and inflammatory pain [15]. However, traditional drug discovery approaches have struggled to create both effective and safe small molecule inhibitors due to off-target effects and toxicity concerns [16] [17]. The development of selective p38 inhibitors requires careful consideration of isoform-specific functions and binding selectivity profiles [15].

Structure-activity relationship studies have identified crucial binding interactions between p38 inhibitors and the kinase active site. Most p38 inhibitors are ATP-competitive and bind to the hinge region, with hydrogen bonding between Met109 and pyridine nitrogen representing a critical interaction [15]. Alternative inhibitors adopt non-ATP competitive mechanisms, inducing conformational changes that prevent ATP binding through DFG-out conformations [15].

Recent advances have focused on selective inhibition of the p38α-MK2 axis while sparing other p38α substrates [18]. Compound CDD-450 demonstrates >350-fold selectivity for p38α-MK2 compared to other kinases, effectively inhibiting IL-1β, IL-6, and TNF-α production through mRNA instability promotion [18]. This selective approach may offer improved safety profiles compared to global p38 inhibition strategies.

| Inhibitor Type | Selectivity | Mechanism | Clinical Applications |

|---|---|---|---|

| ATP-competitive | Pan-p38 | Hinge region binding | Limited due to toxicity |

| Allosteric | Isoform-selective | Conformational change | Improved safety profile |

| Complex-selective | p38α-MK2 specific | Interface stabilization | Inflammatory diseases |

The role of p38 in cancer stem cells and metastasis has emerged as a significant research focus [19]. p38 activation contributes to chemoresistance and metastatic progression, suggesting that therapeutic approaches targeting p38 can sensitize tumors to chemotherapy while preventing metastatic spread [19]. Current clinical trials are evaluating p38 inhibitors including Ralimetinib for ovarian cancer, glioblastoma, and metastatic breast cancer treatment [14].

Versatility in Alkaloid Analog Synthesis

The application of 3-Bromo-6-(bromomethyl)-2-methylpyridine in alkaloid analog synthesis demonstrates its exceptional versatility as a building block for complex natural product frameworks. Brominated pyridine derivatives serve as crucial intermediates in pharmaceutical manufacturing, particularly for creating drug molecules with targeted biological activities [20] [21]. The strategic placement of bromine substituents enables selective functionalization pathways essential for alkaloid construction.

Natural product synthesis increasingly relies on modular building block approaches that harness inherent molecular modularity [22]. The development of bifunctional building blocks compatible with iterative coupling reactions has revolutionized synthetic methodology, enabling access to complex molecular architectures through systematic assembly processes [22]. Brominated heterocycles like 3-Bromo-6-(bromomethyl)-2-methylpyridine exemplify this approach by providing multiple reactive sites for sequential transformations.

Pyridoacridine alkaloid synthesis illustrates the power of brominated building blocks in natural product construction [23]. These marine-derived compounds possess complex pentacyclic ring systems requiring sophisticated synthetic strategies. The synthesis of ascididemin-type alkaloids employs oxidative amination reactions followed by acid-catalyzed cyclization steps, demonstrating how brominated intermediates facilitate ring formation processes [23].

Recent synthetic approaches to limonoid alkaloids showcase the importance of brominated pyridine scaffolds in constructing tetrasubstituted pyridine cores [24]. These demanding molecular architectures require precise control over substitution patterns and ring formation sequences. The use of brominated building blocks enables selective functionalization while maintaining structural integrity throughout multi-step synthetic sequences [24].

| Alkaloid Class | Synthetic Strategy | Key Transformations | Applications |

|---|---|---|---|

| Pyridoacridines | Oxidative amination | Ring cyclization | Marine natural products |

| Limonoid alkaloids | Fragment coupling | Pyridine synthesis | Traditional medicines |

| Quinazoline derivatives | Building block assembly | Heterocycle formation | Pharmaceutical scaffolds |

The synthesis of heterocyclic building blocks has been facilitated by advances in bromination methodology [25]. Environment-friendly bromination using bromide-bromate couples in aqueous media provides selective monobromination under mild conditions without catalyst requirements [25]. This approach enables efficient preparation of brominated heterocycles with excellent yields, particularly for electron-rich substrates [25].